A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(Tert-butylamino)methyl]phenol
A Comprehensive Technical Guide to the Physicochemical Properties of 2-[(Tert-butylamino)methyl]phenol
Introduction
2-[(Tert-butylamino)methyl]phenol (CAS No. 60399-04-4) is an organic compound belonging to the class of ortho-aminomethylphenols. Structurally, it is a Mannich base, typically synthesized through the Mannich reaction involving phenol, formaldehyde, and tert-butylamine.[1][2] This molecule is distinguished by a unique combination of functional groups: a phenolic hydroxyl group, a secondary amine, and a sterically demanding tert-butyl group.[1] This trifecta of features imparts a versatile chemical character, making the compound a subject of interest in various scientific domains.
The phenolic moiety provides an acidic site and a coordination point for metal ions, while the amino group offers a basic site, also capable of metal chelation.[1] The bulky tert-butyl group introduces significant steric hindrance and enhances hydrophobicity, which can critically influence the molecule's reactivity, selectivity in chemical reactions, and solubility profile.[1][3] These properties make 2-[(Tert-butylamino)methyl]phenol and its derivatives valuable as ligands in transition metal catalysis, as scaffolds for developing novel therapeutic agents, and as potential antioxidants.[1]
This technical guide provides a detailed examination of the core physicochemical properties of 2-[(Tert-butylamino)methyl]phenol, offering field-proven experimental protocols for their determination and contextualizing their importance for researchers, scientists, and drug development professionals.
Molecular and Structural Profile
The fundamental characteristics of a molecule are dictated by its structure. The arrangement of atoms and functional groups in 2-[(Tert-butylamino)methyl]phenol is central to its physical and chemical behavior.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 60399-04-4 | [1] |
| Molecular Formula | C₁₁H₁₇NO | [4][5] |
| Molecular Weight | 179.26 g/mol | [1] |
| InChI Key | YXEWBNFFNOODEO-UHFFFAOYSA-N | [1] |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C", pos="0,1.5!"]; O1 [label="OH", pos="-0.86,1.9!"]; C7 [label="CH₂", pos="0.86,1.9!"]; N1 [label="N", pos="1.5,2.7!"]; H1 [label="H", pos="1.5,3.2!"]; C8 [label="C", pos="2.3,2.3!"]; C9 [label="CH₃", pos="3.1,2.9!"]; C10 [label="CH₃", pos="2.3,1.3!"]; C11 [label="CH₃", pos="2.9,1.7!"];
// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; C1 -- C7; C7 -- N1; N1 -- H1; N1 -- C8; C8 -- C9; C8 -- C10; C8 -- C11;
// Benzene ring double bonds (approximated) edge [style=dashed]; C1 -- C2; C3 -- C4; C5 -- C6; }
Caption: Molecular structure of 2-[(Tert-butylamino)methyl]phenol.
Structural Analysis:
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Phenolic Group (-OH): This group is acidic and can donate a proton. It is a primary site for hydrogen bonding and coordination with metal centers.[1]
-
Secondary Amine Group (-NH-): This group is basic and can accept a proton. The nitrogen atom's lone pair of electrons also makes it an effective coordination site.[1]
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Methylene Bridge (-CH₂-): This flexible linker connects the aromatic ring to the amino group.
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Tert-Butyl Group (-C(CH₃)₃): This bulky, non-polar group provides significant steric hindrance around the nitrogen atom, which can influence reaction kinetics and the geometry of metal complexes.[1] It also increases the lipophilicity of the molecule, affecting its solubility.[3]
Physicochemical Data
The macroscopic properties of a substance are a direct consequence of its molecular structure. This section summarizes the key physicochemical data for 2-[(Tert-butylamino)methyl]phenol.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments and Significance |
| Melting Point | Data not available in cited literature. | A sharp melting point is a key indicator of purity. This property is critical for material handling and formulation development. See Protocol 4.1 for determination. |
| Boiling Point | Data not available in cited literature. | Important for purification by distillation and assessing volatility. |
| Aqueous Solubility | Expected to be low. | The hydrophobic nature of the benzene ring and tert-butyl group limits water solubility.[1][3] Solubility is pH-dependent due to the acidic and basic functional groups. See Protocol 4.2 for determination. |
| Solubility in Organic Solvents | Expected to be soluble in coordinating solvents (DMF, DMSO) and other oxygenated solvents. | Based on the properties of structurally related phenolic compounds.[1][6] This is critical for selecting appropriate solvents for synthesis, purification, and analysis. |
| pKa (Phenolic -OH) | ~10 (Predicted) | The acidity of the phenolic proton is crucial for its role in catalysis and receptor binding. The exact value is influenced by the ortho-aminomethyl substituent. See Protocol 4.3 for determination. |
| pKa (Amine -NH₂⁺-) | ~9-10 (Predicted) | The basicity of the amine determines its protonation state at a given pH, which is fundamental for its biological activity and solubility. See Protocol 4.3 for determination. |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and structure of a molecule. The following sections describe the expected spectral characteristics of 2-[(Tert-butylamino)methyl]phenol.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.
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Aromatic Protons (Ar-H): Multiple signals in the range of 6.5-7.5 ppm.
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Methylene Protons (-CH₂-): A singlet around 3.8-4.2 ppm.
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Tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately 1.1-1.4 ppm, integrating to 9 protons.
-
Phenolic and Amine Protons (OH, NH): Broad, exchangeable signals whose chemical shifts are highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework.
-
Aromatic Carbons: Signals are expected in the 110-160 ppm region. The carbon atom attached to the hydroxyl group will be the most deshielded (downfield).[1]
-
Methylene Carbon (-CH₂-): A signal around 50-60 ppm.
-
Tert-Butyl Carbons: Two signals, one for the quaternary carbon (~50-55 ppm) and one for the methyl carbons (~25-30 ppm).
-
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): Expected at a mass-to-charge ratio (m/z) of 179, corresponding to the molecular weight.[1]
-
Key Fragmentation: A prominent fragment is expected at M-15 (m/z 164), resulting from the loss of a methyl radical from the tert-butyl group, which is a characteristic fragmentation pathway for this moiety.[1]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule.
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O-H Stretch: A broad band around 3200-3600 cm⁻¹ (phenolic hydroxyl).
-
N-H Stretch: A moderate band around 3300-3500 cm⁻¹ (secondary amine).
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (aliphatic).
-
C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ (aromatic).
-
C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region (aromatic ring).
-
Experimental Protocols for Physicochemical Analysis
To ensure scientific integrity, the determination of physicochemical properties must follow robust, validated protocols. This section provides step-by-step methodologies for key analyses.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: DSC is the preferred method over traditional melting point apparatus as it provides higher precision and thermodynamic data. The choice of a controlled heating rate (e.g., 10 °C/min) is a standard practice that balances analysis time with the resolution needed to accurately capture the thermal event.
-
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow using a certified indium standard (m.p. 156.6 °C). This ensures the trustworthiness of the measurement.
-
Sample Preparation: Accurately weigh 2-4 mg of the dried, powdered sample into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).
-
Heating Scan: Ramp the temperature at a constant rate of 10 °C/min up to a temperature well above the melting transition (e.g., 200 °C) under a nitrogen purge (50 mL/min) to maintain an inert atmosphere.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting heat flow vs. temperature thermogram. The peak area can be integrated to determine the enthalpy of fusion.
-
Protocol: Determination of Aqueous Solubility via Shake-Flask Method (OECD Guideline 105)
-
Trustworthiness: The shake-flask method is a globally recognized standard for determining solubility. The inclusion of an equilibration period and quantification by a validated analytical method like HPLC ensures the system is self-validating and the results are reliable.
Caption: Experimental workflow for the shake-flask solubility determination.
-
Methodology:
-
Preparation: Add an amount of 2-[(Tert-butylamino)methyl]phenol to a known volume of deionized water in a sealed flask sufficient to exceed its solubility limit, ensuring a solid phase remains.
-
Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 ± 0.5 °C) and agitate for at least 24 hours to allow the system to reach equilibrium. A preliminary study can confirm the time needed to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the flask to stand to let the excess solid settle. Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at high speed to pellet any remaining undissolved solid.
-
Quantification: Carefully withdraw a sample from the clear supernatant. Dilute as necessary and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Validation: Visually confirm the presence of undissolved solid in the flask at the end of the experiment to ensure saturation was achieved.
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Synthesis and Reactivity
Synthesis via the Mannich Reaction
The primary route for synthesizing 2-[(Tert-butylamino)methyl]phenol is the Mannich reaction.[1] This is a three-component condensation reaction involving an active acidic proton (from phenol), formaldehyde, and a secondary amine (tert-butylamine). The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and tert-butylamine, which then attacks the electron-rich phenol ring, preferentially at the ortho position due to stabilization by the hydroxyl group.[2]
Caption: Simplified schematic of the Mannich reaction for synthesis.
Reactivity as an N,O-Donor Ligand
The defining feature of this molecule's reactivity is its capacity to act as a bidentate N,O-donor ligand. The phenolic oxygen and the amino nitrogen form a stable five-membered chelate ring when coordinated to a metal ion. This property has been exploited in transition metal catalysis, where the electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the metallic center.[1] For example, copper complexes derived from related structures have been used to mimic the action of the enzyme tyrosinase in the catalytic oxidation of phenols.[1]
Conclusion
2-[(Tert-butylamino)methyl]phenol is a structurally intriguing molecule whose physicochemical properties are a direct reflection of its constituent functional groups. The interplay between its acidic phenol, basic amine, and sterically demanding tert-butyl moiety defines its solubility, reactivity, and spectroscopic signature. Its role as a versatile N,O-bidentate ligand makes it a valuable building block in coordination chemistry and catalysis. A thorough understanding and precise measurement of its properties, using robust protocols as outlined in this guide, are essential for unlocking its full potential in chemical synthesis, materials science, and drug discovery.
References
- 2-[(Tert-butylamino)methyl]phenol | 60399-04-4 - Benchchem.
- 2-[(Butylamino)methyl]phenol | 62498-73-1 | Benchchem.
- 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem - NIH.
- 2-tert-Butyl-4-methylphenol 99 2409-55-4 - Sigma-Aldrich.
- 2-tert-Butyl-6-methyl-phenol 99 2219-82-1 - Sigma-Aldrich.
- 2-tert-Butyl-6-methylphenol | C11H16O | CID 16678 - PubChem.
- 2-[(tert-butylamino)methyl]phenol - ChemicalBook.
- 2-[(tert-butylamino)methyl]phenol - ChemicalBook.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI.
- (PDF)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-[(Butylamino)methyl]phenol | 62498-73-1 | Benchchem [benchchem.com]
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- 6. 2-tert-Butyl-4-methylphenol | C11H16O | CID 17004 - PubChem [pubchem.ncbi.nlm.nih.gov]
